molecular formula C12H13BrN2O2S B6266408 1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1479610-66-6

1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6266408
CAS No.: 1479610-66-6
M. Wt: 329.2
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Description

1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[44]nonane-2,4-dione is a synthetic organic compound with the molecular formula C12H13BrN2O2S This compound is characterized by its unique spirocyclic structure, which includes a brominated thiophene ring and a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromomethyl Thiophene: 5-bromothiophene is then reacted with formaldehyde and hydrobromic acid to form 5-bromothiophen-2-ylmethyl bromide.

    Spirocyclization: The bromomethyl thiophene is reacted with a diazaspiro nonane precursor under basic conditions to form the desired spirocyclic compound.

Industrial Production Methods

While the compound is primarily synthesized on a laboratory scale, potential industrial production methods would involve optimizing the above synthetic routes for larger-scale reactions. This would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can form π-π interactions with aromatic residues in proteins, while the diazaspiro nonane core can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
  • 1-[(5-methylthiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
  • 1-[(5-phenylthiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Uniqueness

1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for certain applications in medicinal chemistry and material science.

Properties

CAS No.

1479610-66-6

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.2

Purity

95

Origin of Product

United States

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